molecular formula C7H5BFNO2 B1457950 2-Cyano-5-fluorophenylboronic acid CAS No. 1375109-01-5

2-Cyano-5-fluorophenylboronic acid

Cat. No.: B1457950
CAS No.: 1375109-01-5
M. Wt: 164.93 g/mol
InChI Key: CAMKHMHTUOCLPU-UHFFFAOYSA-N
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Description

2-Cyano-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C7H5BFNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with cyano and fluoro groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-fluorophenylboronic acid typically involves the borylation of 2-Cyano-5-fluorophenyl halides using a palladium-catalyzed reaction. One common method is the reaction of 2-Cyano-5-fluorophenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-5-fluorophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

    Substitution: The cyano and fluoro groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted cyano-fluorophenyl derivatives.

Scientific Research Applications

2-Cyano-5-fluorophenylboronic acid has diverse applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: The compound is used in the development of drugs targeting specific enzymes and receptors, contributing to the treatment of various diseases.

    Industry: It is employed in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyano-5-fluorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

The cyano and fluoro substituents on the phenyl ring influence the reactivity and selectivity of the compound in these reactions, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

  • 2-Fluorophenylboronic acid
  • 3-Cyano-5-fluorophenylboronic acid
  • 4-Cyano-2-fluorophenylboronic acid

Comparison: 2-Cyano-5-fluorophenylboronic acid is unique due to the specific positioning of the cyano and fluoro groups on the phenyl ring. This arrangement provides distinct electronic and steric properties, enhancing its reactivity in certain chemical reactions compared to its analogs. For example, the presence of both electron-withdrawing groups (cyano and fluoro) can increase the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

(2-cyano-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BFNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMKHMHTUOCLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283183
Record name B-(2-Cyano-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375109-01-5
Record name B-(2-Cyano-5-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375109-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Cyano-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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